A Technical Guide to the Structural Analysis and Reactivity Profile of 4-Iodo-Benzofuran-2-Carboxylates
A Technical Guide to the Structural Analysis and Reactivity Profile of 4-Iodo-Benzofuran-2-Carboxylates
Introduction: The Strategic Importance of the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic motif comprising a fused benzene and furan ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[2][3][4] Notably, several clinically approved drugs, such as the antiarrhythmic agent amiodarone, feature the benzofuran core, underscoring its therapeutic relevance.[3][4][5][6] The strategic introduction of substituents onto the benzofuran scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. Among the plethora of functionalized benzofurans, 4-iodo-benzofuran-2-carboxylates stand out as exceptionally versatile synthetic intermediates. The presence of the iodine atom at the C4-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the structural characteristics and reactivity profile of 4-iodo-benzofuran-2-carboxylates, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Part 1: Structural Elucidation of 4-Iodo-Benzofuran-2-Carboxylates
A thorough understanding of the three-dimensional structure of 4-iodo-benzofuran-2-carboxylates is paramount for predicting their reactivity and biological interactions. A combination of spectroscopic techniques and computational modeling is typically employed for comprehensive structural characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable tools for confirming the identity and purity of these compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that are diagnostic of the benzofuran core and its substituents. The protons on the benzene and furan rings exhibit distinct chemical shifts and coupling patterns. For a typical ethyl 4-iodo-benzofuran-2-carboxylate, one would expect to observe signals for the aromatic protons, the furan proton, and the ethyl ester group.
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¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the unambiguous assignment of each carbon in the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.[7]
Table 1: Representative Spectroscopic Data for Ethyl 4-Iodo-Benzofuran-2-Carboxylate
| Technique | Observed Signals and Assignments |
| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the C3-H of the furan ring, and a quartet and triplet for the ethyl ester group.[8] |
| ¹³C NMR | Resonances for the carboxyl carbon, the iodinated aromatic carbon (at a characteristically upfield shift), other aromatic and furan carbons, and the carbons of the ethyl group.[7][9] |
| HRMS (ESI) | Calculation of the molecular formula based on the precise m/z value of the molecular ion peak.[7] |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11] While a specific crystal structure for an unsubstituted 4-iodo-benzofuran-2-carboxylate was not found in the initial search, analysis of related benzofuran derivatives indicates that the benzofuran ring system is essentially planar.[10] Intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, often play a crucial role in the crystal packing.[10][11]
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of molecules.[12][13] These computational methods can be used to optimize the geometry of 4-iodo-benzofuran-2-carboxylates, predict their spectroscopic properties, and analyze their molecular orbitals and electrostatic potential surfaces.[12] Such studies provide valuable insights into the molecule's reactivity and potential for intermolecular interactions.
Part 2: Reactivity Profile and Synthetic Applications
The synthetic utility of 4-iodo-benzofuran-2-carboxylates primarily stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C4-position, making these compounds valuable building blocks for the synthesis of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in 4-iodo-benzofuran-2-carboxylates is particularly amenable to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle of several important cross-coupling reactions.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction can be used to introduce aryl or vinyl substituents at the C4-position of the benzofuran ring.[14]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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To a reaction vessel, add the 4-iodo-benzofuran-2-carboxylate (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
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The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
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A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.
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The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
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Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.[14] This methodology is invaluable for installing alkynyl moieties at the C4-position.
Experimental Protocol: General Procedure for Sonogashira Coupling
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A reaction flask is charged with the 4-iodo-benzofuran-2-carboxylate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).
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The flask is evacuated and filled with an inert atmosphere.
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A degassed solvent, typically a mixture of an amine (e.g., triethylamine or diisopropylamine) and another organic solvent (e.g., THF or DMF), is added.
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The terminal alkyne (1.1-1.5 equiv) is then added to the reaction mixture.
-
The reaction is stirred at a temperature ranging from room temperature to 60 °C until completion.
-
The reaction mixture is then worked up by filtering off the amine hydrohalide salt and removing the solvent under reduced pressure.
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The residue is typically purified by column chromatography.
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[15][16] This reaction can be applied to 4-iodo-benzofuran-2-carboxylates to introduce alkenyl substituents. Intramolecular versions of the Heck reaction are also powerful tools for the synthesis of fused heterocyclic systems.
Experimental Protocol: General Procedure for Heck-Mizoroki Reaction
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In a reaction vessel, the 4-iodo-benzofuran-2-carboxylate (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a bidentate ligand, if necessary), and a base (e.g., Et₃N, K₂CO₃) are combined.
-
A suitable polar aprotic solvent such as DMF, NMP, or acetonitrile is added.
-
The mixture is heated under an inert atmosphere at temperatures typically ranging from 80 to 140 °C.
-
After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent.
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The combined organic extracts are washed, dried, and concentrated.
-
Purification of the product is achieved by column chromatography.
Other Synthetic Transformations
While cross-coupling reactions are the most prominent applications, the 4-iodo-benzofuran-2-carboxylate scaffold can undergo other transformations. The ester group at the C2-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further opportunities for diversification.[17] The benzofuran ring itself can also participate in cyclization and annulation reactions under specific conditions.[18][19]
Part 3: Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the core molecular structure and a generalized workflow for the functionalization of 4-iodo-benzofuran-2-carboxylates.
Caption: Generalized workflow for the functionalization of 4-iodo-benzofuran-2-carboxylates.
Conclusion
4-Iodo-benzofuran-2-carboxylates are highly valuable and versatile building blocks in modern organic synthesis. Their well-defined structural features, coupled with the predictable reactivity of the carbon-iodine bond, make them ideal substrates for a range of palladium-catalyzed cross-coupling reactions. The ability to readily introduce diverse aryl, alkynyl, and alkenyl substituents at the C4-position provides a powerful strategy for the synthesis of novel and complex benzofuran derivatives with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of the structural analysis and reactivity profile of these important compounds, offering a foundation for their effective utilization in research and development.
References
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